molecular formula C10H12ClNO2S B13219941 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride

Cat. No.: B13219941
M. Wt: 245.73 g/mol
InChI Key: UHGBOWOOZWZPTP-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO2S. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 2-Methyl-1,2,3,4-tetrahydroisoquinoline with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride involves its interaction with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .

Comparison with Similar Compounds

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride can be compared with other tetrahydroisoquinoline derivatives, such as:

The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO2S/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14/h2-4H,5-7H2,1H3

InChI Key

UHGBOWOOZWZPTP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2S(=O)(=O)Cl

Origin of Product

United States

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